1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride
CAS No.:
Cat. No.: VC13753190
Molecular Formula: C10H15ClFNO2
Molecular Weight: 235.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15ClFNO2 |
|---|---|
| Molecular Weight | 235.68 g/mol |
| IUPAC Name | 1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H14FNO2.ClH/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2;/h3-6,10,13H,12H2,1-2H3;1H |
| Standard InChI Key | MMSIMAQYGLXQOI-UHFFFAOYSA-N |
| SMILES | CC(C(C1=C(C=CC(=C1)F)OC)N)O.Cl |
| Canonical SMILES | CC(C(C1=C(C=CC(=C1)F)OC)N)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a propan-2-ol backbone (a three-carbon chain with a hydroxyl group on the second carbon) attached to a 5-fluoro-2-methoxyphenyl aromatic ring. The amino group (-NH) is bonded to the first carbon of the propane chain, while the hydrochloride salt form stabilizes the amino group through ionic interaction with a chloride ion.
Table 1: Molecular Properties of 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol Hydrochloride and Its Parent Compound
| Property | Hydrochloride Salt | Parent Compound |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 235.68 | 199.22 |
| Key Functional Groups | Amino, hydroxyl, methoxy, fluorine | Amino, hydroxyl, methoxy, fluorine |
The fluorine atom at the 5-position of the phenyl ring enhances electronegativity and metabolic stability, while the methoxy group at the 2-position influences solubility and steric interactions.
Synthesis and Preparation
Key Synthetic Routes
The synthesis of 1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride typically involves two primary steps:
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Formation of the Parent Amino Alcohol:
The parent compound is synthesized via reductive amination using 5-fluoro-2-methoxybenzaldehyde as the starting material. This reaction involves condensing the aldehyde with a nitroalkane (e.g., nitromethane) in the presence of a reducing agent such as sodium borohydride () or hydrogen gas () with a palladium catalyst. -
Hydrochloride Salt Formation:
The amino alcohol is treated with hydrochloric acid () in a polar solvent (e.g., ethanol or water) to protonate the amino group, forming the stable hydrochloride salt. This step improves the compound’s crystallinity and shelf life.
Critical Reaction Conditions
-
Temperature: 0–25°C for reductive amination.
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pH: Controlled acidic conditions (pH 2–4) for salt formation.
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Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity.
| Hazard Type | Precautionary Measures |
|---|---|
| Inhalation | Use fume hoods or respiratory protection; ensure adequate ventilation. |
| Skin Contact | Wear nitrile gloves and lab coats; wash immediately with soap and water. |
| Eye Exposure | Use safety goggles; rinse eyes with water for 15 minutes if exposed. |
| Storage | Store in a cool, dry place away from oxidizers and acids; keep container tightly sealed. |
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